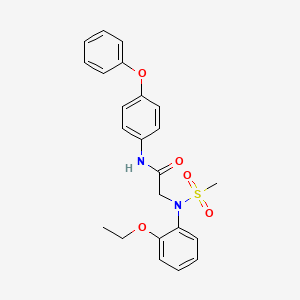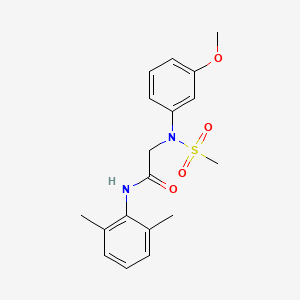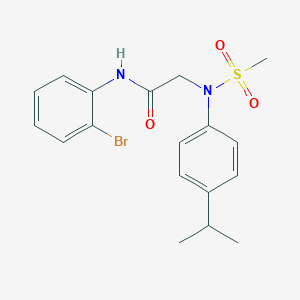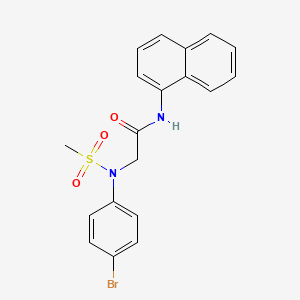![molecular formula C15H22N2O6S B3568878 N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3568878.png)
N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
説明
N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, commonly known as DOET, is a chemical compound that has been extensively studied for its potential use in scientific research. DOET belongs to the class of phenethylamine derivatives and is structurally similar to other compounds such as mescaline and MDMA.
作用機序
The mechanism of action of DOET is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. DOET is a partial agonist at the 5-HT2A receptor, which means that it activates the receptor but does not fully activate it. This leads to a range of effects on the central nervous system, including changes in perception, mood, and thought processes.
Biochemical and Physiological Effects:
DOET has a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which leads to changes in mood and perception. DOET has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular effects.
実験室実験の利点と制限
DOET has several advantages and limitations for lab experiments. One advantage is that it has a relatively long duration of action, which makes it useful for studying the long-term effects of psychoactive compounds. However, one limitation is that it is difficult to obtain and is not widely available for research purposes.
将来の方向性
There are several future directions for research on DOET. One direction is to further study its mechanism of action and how it interacts with the serotonin receptors in the brain. Another direction is to study its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further research is needed to determine the long-term effects of DOET on the central nervous system and its potential for abuse.
科学的研究の応用
DOET has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including hallucinogenic and psychoactive effects. DOET has also been studied for its potential use in the treatment of various psychiatric disorders, including depression and anxiety.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-21-12-4-5-14(22-2)13(10-12)17(24(3,19)20)11-15(18)16-6-8-23-9-7-16/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJZSNSJPMHNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCOCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204583 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~,N~2~-bis(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568796.png)
![N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568803.png)



![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568825.png)

![methyl 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3568852.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568860.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568861.png)


![N~1~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568903.png)